

Technical Support & Troubleshooting Guide: 2-[(6-Chloro-3-pyridazinyl)oxy]phenol

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Compound of Interest

Compound Name: *Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-*

CAS No.: 106153-67-7

Cat. No.: B3345544

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Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected hurdles when utilizing 2-[(6-Chloro-3-pyridazinyl)oxy]phenol (CAS 106153-67-7).

This molecule is a highly versatile bifunctional building block, featuring both a nucleophilic precursor (the free phenol) and a highly reactive electrophile (the 6-chloropyridazine ring). While this dual reactivity makes it invaluable for modular library synthesis, it is also the root cause of the most common experimental failures. This guide is engineered to decode the mechanistic causality behind these issues and provide you with self-validating, field-proven protocols.

Quantitative Data & Diagnostic Metrics

To effectively troubleshoot, you must first establish a baseline. Table 1 summarizes the core physicochemical properties of the compound, while Table 2 provides the exact diagnostic metrics required to validate your synthetic transformations.

Table 1: Physicochemical & Analytical Properties

Property	Value	Mechanistic Significance
CAS Number	106153-67-7	Unique identifier for procurement and safety data.
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂	Determines exact mass calculations.
Molecular Weight	222.63 g/mol	Required for stoichiometric equivalency.
Exact Mass	222.02 Da	Target mass for high-resolution mass spectrometry (HRMS).
Phenol pKa	~9.5 (Predicted)	Dictates the choice of base; strong bases will trigger deprotonation.
Isotope Pattern	3:1 Ratio	The ³⁵ Cl/ ³⁷ Cl ratio is a critical diagnostic marker for the intact pyridazine.

Table 2: Diagnostic Validation Metrics for Common Transformations

Transformation	Reagents	LC-MS Mass Shift	TLC Mobility Shift (Silica)	Key IR/NMR Indicator
Phenol Protection (MOM)	MOM-Cl, DIPEA	+44 Da (m/z 267 [M+H] ⁺)	Significant increase (less polar)	Loss of broad -OH stretch (~3300 cm ⁻¹)
SNAr Amination	Morpholine, DIPEA	+51 Da (m/z 274 [M+H] ⁺)	Moderate decrease (more polar)	Loss of 3:1 Cl isotope pattern
Unwanted Hydrolysis	H ₂ O / OH ⁻	-18 Da (m/z 205 [M+H] ⁺)	Extreme decrease (highly polar)	Appearance of strong C=O stretch (~1680 cm ⁻¹)

Frequently Asked Questions & Causality Analysis

Q1: Why does my Nucleophilic Aromatic Substitution (SNAr) reaction yield a black, intractable tar instead of the aminated product? **Causality:** You are experiencing step-growth polymerization. Because 2-[(6-chloro-3-pyridazinyl)oxy]phenol is bifunctional, adding a base (like K_2CO_3 or NaH) to facilitate SNAr with an external amine preferentially deprotonates the phenol (pKa ~9.5). The resulting phenoxide is a potent nucleophile that outcompetes your external amine, attacking the highly electrophilic 6-chloro position of adjacent molecules.

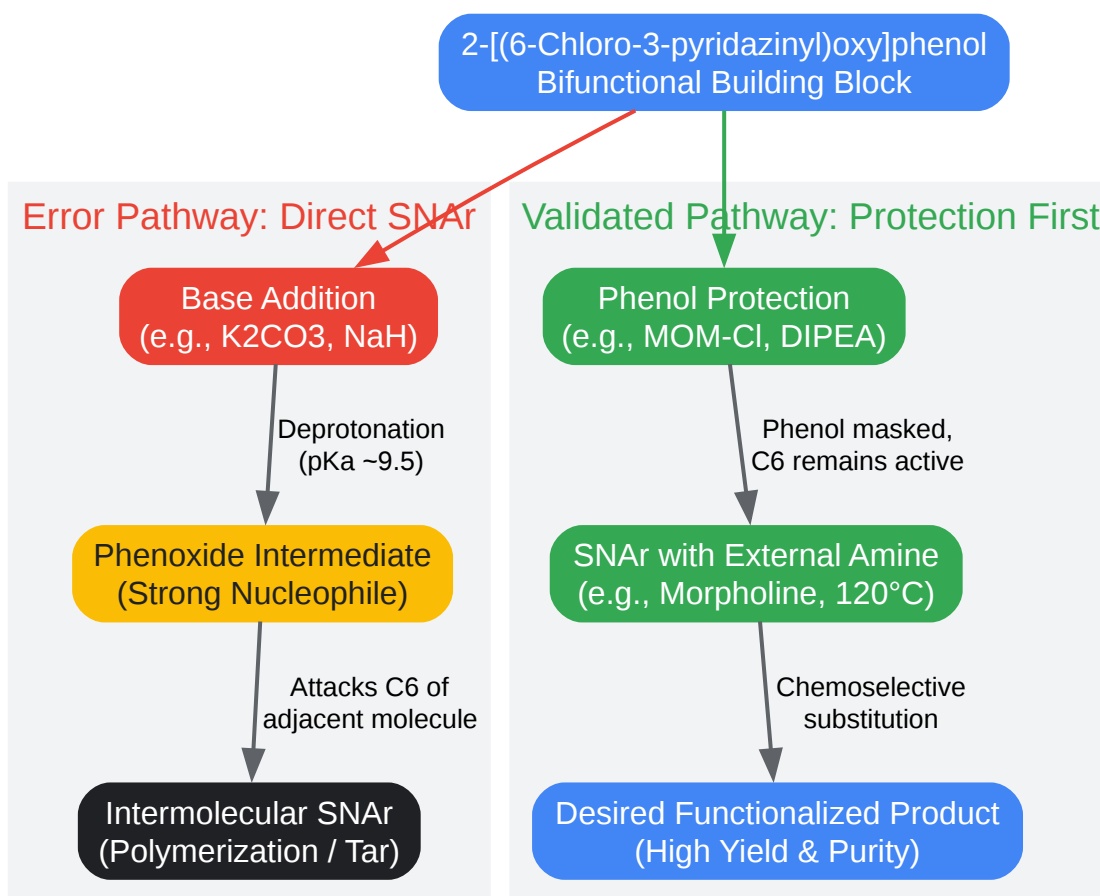
Resolution: You must break the bifunctionality. Mask the phenol group (e.g., as a Methoxymethyl (MOM) ether) before attempting to functionalize the pyridazine ring.

Q2: I attempted to purify my chloropyridazine intermediate via basic aqueous workup, but LC-MS shows an [M-18] mass shift. What happened? **Causality:** Halogenated pyridazines are exceptionally susceptible to nucleophilic attack because the two adjacent nitrogen atoms severely lower the Lowest Unoccupied Molecular Orbital (LUMO) energy [1](#). During aqueous basic workup (e.g., washing with 1M NaOH), hydroxide ions readily displace the chloride via an addition-elimination mechanism. This yields the 6-hydroxypyridazine, which immediately tautomerizes into the highly stable pyridazin-3(2H)-one [2](#). **Resolution:** Strictly avoid aqueous bases. Quench reactions with saturated NH_4Cl (mildly acidic) and use anhydrous, non-nucleophilic bases (e.g., DIPEA) during reactions.

Q3: During etherification of the phenol, I am seeing two distinct products with the identical mass. Why? **Causality:** Pyridazine nitrogens possess lone pairs that can act as competitive nucleophiles. When reacting the free phenol with soft alkylating agents (e.g., methyl iodide) in polar aprotic solvents, N-alkylation occurs alongside the desired O-alkylation, yielding a mixture of the ether and the N-alkyl pyridazinium salt. **Resolution:** Switch to Mitsunobu conditions (ROH, PPh_3 , DIAD). The Mitsunobu mechanism is strictly chemoselective for O-alkylation due to the hard-hard interaction between the phosphonium intermediate and the phenoxide oxygen.

Mechanistic Workflow

The following diagram illustrates the critical divergence between the erroneous direct SNAr approach and the validated, protection-first methodology.



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Mechanistic flowchart illustrating the divergent pathways of direct SNAr vs. the protected protocol.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as closed-loop systems with built-in analytical checkpoints.

Protocol A: Chemoselective Phenol Protection (MOM Ether Synthesis)

Objective: Mask the nucleophilic phenol to prevent self-condensation during downstream chemistry.

- Preparation: Dissolve 2-[(6-chloro-3-pyridazinyl)oxy]phenol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.
- Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0 °C.
 - Causality Note: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the phenol without attacking the electrophilic pyridazine ring.
- Electrophile Addition: Slowly add Chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise, maintaining the temperature at 0 °C to prevent exothermic degradation.
- Propagation: Remove the ice bath and stir at room temperature for 4 hours.
- Validation Checkpoint: Sample 10 µL of the reaction mixture into LC-MS. You must observe the complete disappearance of the starting material (m/z 223 [M+H]⁺) and the appearance of the MOM-protected product (m/z 267 [M+H]⁺). TLC (Hexanes/EtOAc 3:1) will show a new, less polar spot. Do not proceed to workup until this is confirmed.
- Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: S_NAr Amination of the 6-Chloro Position

Objective: Introduce an amine nucleophile at the 6-position of the pyridazine ring [3](#).

- Preparation: Dissolve the MOM-protected intermediate from Protocol A (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M concentration).
- Reagent Addition: Add your secondary amine (e.g., Morpholine, 1.5 eq) and DIPEA (2.0 eq).
- Thermal Activation: Heat the reaction mixture to 120 °C for 6 hours.
 - Causality Note: Despite the activating effect of the pyridazine nitrogens, the S_NAr mechanism requires thermal energy to overcome the activation barrier of the Meisenheimer complex formation.

- Validation Checkpoint: Analyze via LC-MS. The critical indicator of success is the loss of the 3:1 chlorine isotope pattern and a mass shift corresponding to the exact mass of your amine minus HCl.
- Workup: Cool to room temperature, dilute heavily with Ethyl Acetate, and wash extensively with water (5x) to remove the high-boiling NMP solvent. Dry and concentrate.

References

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- Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS. NIH/PMC. Demonstrates practical S_NAr conditions between 6-chloropyridazines and amines. [3](#)

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